1H-Isoindol-1-one,3-ethoxyoctahydro-2,7-dimethyl-,(3alpha,3abta,7alpha,7abta)-(9CI)
1H-Isoindol-1-one,3-ethoxyoctahydro-2,7-dimethyl-,(3alpha,3abta,7alpha,7abta)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
116072-15-2
VCID:
VC0053849
InChI:
InChI=1S/C12H21NO2/c1-4-15-12-9-7-5-6-8(2)10(9)11(14)13(12)3/h8-10,12H,4-7H2,1-3H3/t8-,9+,10-,12+/m1/s1
SMILES:
CCOC1C2CCCC(C2C(=O)N1C)C
Molecular Formula:
C12H21NO2
Molecular Weight:
211.305
1H-Isoindol-1-one,3-ethoxyoctahydro-2,7-dimethyl-,(3alpha,3abta,7alpha,7abta)-(9CI)
CAS No.: 116072-15-2
Cat. No.: VC0053849
Molecular Formula: C12H21NO2
Molecular Weight: 211.305
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116072-15-2 |
|---|---|
| Molecular Formula | C12H21NO2 |
| Molecular Weight | 211.305 |
| IUPAC Name | (3S,3aS,7R,7aR)-3-ethoxy-2,7-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-one |
| Standard InChI | InChI=1S/C12H21NO2/c1-4-15-12-9-7-5-6-8(2)10(9)11(14)13(12)3/h8-10,12H,4-7H2,1-3H3/t8-,9+,10-,12+/m1/s1 |
| Standard InChI Key | SLGHHJKBMJTNKE-KLBPJQLPSA-N |
| SMILES | CCOC1C2CCCC(C2C(=O)N1C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator